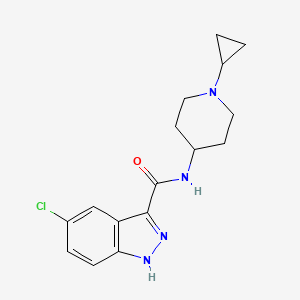![molecular formula C17H22N4O B7359421 N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as CPI or CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine, thereby enhancing the immune response against cancer cells. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Wirkmechanismus
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide works by inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor that plays a key role in the immunosuppressive effects of adenosine. Adenosine is produced by cancer cells as a means of evading the immune system. By inhibiting the A2A receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine and enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. It enhances the immune response against cancer cells by inhibiting the adenosine A2A receptor. It also enhances the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to using N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can limit its efficacy in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in cancer treatment. Finally, there is a need for more research on the mechanisms of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves several steps, including the formation of the piperidine and indazole rings, as well as the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-13-7-9-21(10-8-13)11-12-5-6-12/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXIRUTYXGYGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

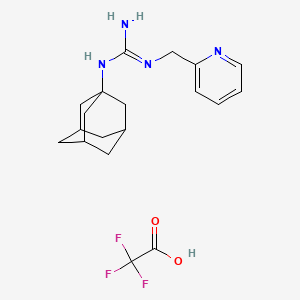
![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
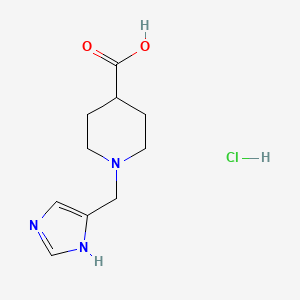
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
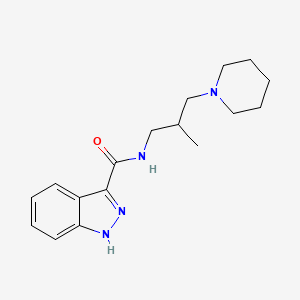
![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)
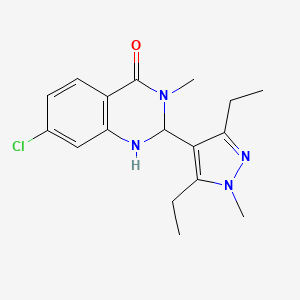
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
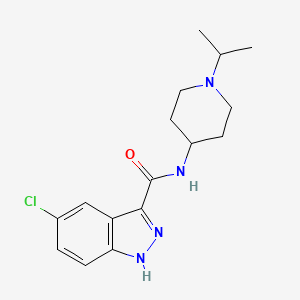
![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)
